molecular formula C17H15ClN2O3S B251507 N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide

Cat. No. B251507
M. Wt: 362.8 g/mol
InChI Key: KSSXSFRLAHBEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide, also known as DMCM, is a benzodiazepine receptor antagonist. It has been widely used in scientific research to explore the mechanism of action of benzodiazepines and their effects on the central nervous system.

Mechanism of Action

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide acts as a competitive antagonist at the benzodiazepine binding site on the GABA-A receptor. It blocks the binding of benzodiazepines to the receptor and prevents their effects on the chloride ion channel. This results in a decrease in the inhibitory effects of GABA on the central nervous system, leading to increased anxiety and decreased sleep.
Biochemical and Physiological Effects:
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase anxiety and decrease sleep in animal models. It has also been shown to increase the release of dopamine in the brain, which may contribute to its effects on anxiety and sleep.

Advantages and Limitations for Lab Experiments

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide has a number of advantages for use in lab experiments. It is a highly specific and potent benzodiazepine receptor antagonist, making it a useful tool for studying the effects of benzodiazepines on the central nervous system. However, N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide has a short half-life and is rapidly metabolized in the body, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for research involving N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide. One area of research is the development of more potent and selective benzodiazepine receptor antagonists. Another area of research is the exploration of the role of benzodiazepines in the regulation of anxiety and sleep. Finally, N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide may be useful in the development of new treatments for anxiety and sleep disorders.

Synthesis Methods

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide can be synthesized through a multistep process involving the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 5-chloro-6-methyl-1,3-benzothiazole-2-amine. The final step involves the reaction of the resulting amide with sodium hydroxide to yield N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide.

Scientific Research Applications

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide has been widely used in scientific research to explore the mechanism of action of benzodiazepines and their effects on the central nervous system. It has been used to study the binding of benzodiazepines to the GABA-A receptor and their effects on the chloride ion channel. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide has also been used to study the role of benzodiazepines in the regulation of anxiety and sleep.

properties

Molecular Formula

C17H15ClN2O3S

Molecular Weight

362.8 g/mol

IUPAC Name

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide

InChI

InChI=1S/C17H15ClN2O3S/c1-9-7-14-11(8-10(9)18)19-17(24-14)20-16(21)15-12(22-2)5-4-6-13(15)23-3/h4-8H,1-3H3,(H,19,20,21)

InChI Key

KSSXSFRLAHBEPJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)C3=C(C=CC=C3OC)OC

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)C3=C(C=CC=C3OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.